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Compound of Interest

Compound Name: 5-Amino-2-methoxy-4-picoline

Cat. No.: B1295932

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 5-Amino-2-
methoxy-4-picoline, a pyridine derivative with applications in pharmaceutical and
agrochemical research.[1][2] The document outlines the key analytical techniques employed to
confirm its molecular structure, including spectroscopic and spectrometric methods. All
quantitative data is summarized for clarity, and detailed experimental protocols are provided for
reproducibility.

Compound Overview

e Compound Name: 5-Amino-2-methoxy-4-picoline

Synonyms: 5-Amino-2-methoxy-4-methylpyridine[3]

Chemical Formula: C7H10N20[1][3]

Molecular Weight: 138.17 g/mol [1][3]

CAS Number: 6635-91-2[3]

The structure of 5-Amino-2-methoxy-4-picoline incorporates a pyridine ring substituted with
an amino group at position 5, a methoxy group at position 2, and a methyl group at position 4.
This unique arrangement of functional groups makes it a valuable intermediate in the synthesis
of more complex molecules.[2]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1295932?utm_src=pdf-interest
https://www.benchchem.com/product/b1295932?utm_src=pdf-body
https://www.benchchem.com/product/b1295932?utm_src=pdf-body
https://www.smolecule.com/products/s706705
https://www.chemimpex.com/products/29095
https://www.benchchem.com/product/b1295932?utm_src=pdf-body
https://www.scbt.com/p/5-amino-2-methoxy-4-methylpyridine-6635-91-2
https://www.smolecule.com/products/s706705
https://www.scbt.com/p/5-amino-2-methoxy-4-methylpyridine-6635-91-2
https://www.smolecule.com/products/s706705
https://www.scbt.com/p/5-amino-2-methoxy-4-methylpyridine-6635-91-2
https://www.scbt.com/p/5-amino-2-methoxy-4-methylpyridine-6635-91-2
https://www.benchchem.com/product/b1295932?utm_src=pdf-body
https://www.chemimpex.com/products/29095
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Spectrometric Data

The structural confirmation of 5-Amino-2-methoxy-4-picoline is achieved through a
combination of analytical techniques. The data presented herein has been compiled from
various sources and is presented in a structured format for ease of comparison.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular
weight of the compound. The fragmentation pattern provides valuable insights into the
molecule's structure.

Table 1: High-Resolution Mass Spectrometry Data

Parameter Observed Value
Molecular Formula C7H10N20
Exact Mass [M]* 138.079315 amu

Data sourced from Smolecule[1]

Table 2: Mass Spectrometry Fragmentation Data
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Fragmentation data is based on typical fragmentation patterns of substituted pyridines and

available data[1].

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule.

Table 3: Key Infrared Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3550 - 3060 Medium-Strong N-H stretching (primary amine)
3100 - 3050 Strong Aromatic C-H stretching

2950 - 2850 Medium Aliphatic C-H stretching (CHs)
~1600 Strong C=C and C=N ring stretching
~1250 Strong C-O stretching (methoxy)

Data sourced from Smolecule[1]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for
symmetric vibrations.

Table 4: Characteristic Raman Scattering Bands

Wavenumber (cm~?) Intensity Assignment

1000 - 1100 Strong Pyridine ring breathing mode

Data sourced from Smolecule[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 5-Amino-2-methoxy-4-picoline are not readily
available in the public domain, the expected chemical shifts can be predicted based on the
analysis of structurally similar aminopyridine derivatives.

Table 5: Predicted *H NMR Chemical Shifts (in CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~75 s 1H H-6 (Pyridine)
~6.5 S 1H H-3 (Pyridine)
~ 4.0 (broad) s 2H -NHz2 (Amino)
~3.9 S 3H -OCHs (Methoxy)
~2.2 S 3H -CHs (Picoline)

Table 6: Predicted *3C NMR Chemical Shifts (in CDCls)

Chemical Shift (6, ppm)

Assignment

~ 160 C-2 (Pyridine)

~ 145 C-5 (Pyridine)

~ 140 C-4 (Pyridine)

~ 135 C-6 (Pyridine)
~110 C-3 (Pyridine)
~55 -OCHs (Methoxy)
~ 18 -CHs (Picoline)

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques used in the

structural elucidation of 5-Amino-2-methoxy-4-picoline.

High-Resolution Mass Spectrometry (HRMS)

 Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
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o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused
directly into the mass spectrometer or introduced via liquid chromatography.

o Data Acquisition: The mass spectrometer is operated in positive ion mode. Data is acquired
over a mass range of m/z 50-500. The instrument is calibrated using a standard of known
mass to ensure high mass accuracy.

o Data Analysis: The exact mass of the molecular ion is determined and used to calculate the
elemental composition using the instrument's software. The fragmentation pattern is
analyzed to identify characteristic neutral losses and fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Instrumentation: A Fourier-transform infrared spectrometer.

o Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum
can be recorded using an Attenuated Total Reflectance (ATR) accessory.

» Data Acquisition: The spectrum is recorded over the mid-infrared range (4000-400 cm~1). A
background spectrum of the empty sample compartment (or KBr pellet) is recorded and
subtracted from the sample spectrum.

o Data Analysis: The positions and intensities of the absorption bands are correlated with the
characteristic vibrational frequencies of the functional groups present in the molecule.

Raman Spectroscopy

e Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785
nm).

o Sample Preparation: The solid sample is placed directly onto the sample holder.

o Data Acquisition: The Raman spectrum is collected over a Stokes shift range of
approximately 200-3500 cm~1. The laser power and acquisition time are optimized to obtain
a good signal-to-noise ratio while avoiding sample degradation.
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» Data Analysis: The positions and intensities of the Raman scattering bands are analyzed to
identify characteristic vibrational modes, particularly those that are weak or absent in the IR
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

o Data Acquisition:

o 'H NMR: A standard one-pulse experiment is performed. Key parameters include a
spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number
of scans to achieve a good signal-to-noise ratio.

o 13C NMR: A proton-decoupled experiment is performed. Key parameters include a spectral
width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to
the lower natural abundance of the 13C isotope.

» Data Analysis: The chemical shifts, multiplicities (singlet, doublet, etc.), and integration
values of the signals in the *H NMR spectrum are used to determine the number and
connectivity of the protons. The chemical shifts in the 13C NMR spectrum are used to identify

the different carbon environments.

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow and key relationships in the structural
elucidation of 5-Amino-2-methoxy-4-picoline.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1295932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

4 Synthesis & Purification

Synthesis of
5-Amino-2-methoxy-4-picoline

A\

Purification

ue.g., Crystallization, Chromatography)
-

J

Structural Analysis

Y

Mass Spectrometry

A\

High-Reso
(Molecular Formula)

lution MS Tandem MS
(Fragmentation Pattern)

Spectroscopy

v

NMR Spectroscopy
(tH, 15C)

(F

(Functional Groups)

\ 4
TIR Spectroscopy Raman Spectroscopy
(Vibrational Modes)

El

Confirms
emental Composition

Re
Connl

veals Provides Detdiled
Structural Framework

ectivity

Structural Eluc‘;dation

Proposed Structure of

Identifies
Functional Groups

Confirms
Skeletal Structure

5-Amino-2-methoxy-4-picoline

Click to download full resolution via product page

Workflow for the structural elucidation of 5-Amino-2-methoxy-4-picoline.
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Key fragmentation pathways in the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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